molecular formula C16H10F6 B6315966 1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] CAS No. 875740-59-3

1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]

Cat. No.: B6315966
CAS No.: 875740-59-3
M. Wt: 316.24 g/mol
InChI Key: LZRAUNCUFOGKDN-MDZDMXLPSA-N
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Description

1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]: is an organic compound with the molecular formula C16H10F6 . This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which are connected by an ethenediyl bridge. The trifluoromethyl groups contribute to the compound’s unique chemical properties, including its high electronegativity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzene derivatives with trifluoromethyl groups.

    Formation of the Ethenediyl Bridge: The ethenediyl bridge is introduced through a coupling reaction, often using reagents such as palladium catalysts and appropriate ligands.

    Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, leading to various biological effects. The ethenediyl bridge provides structural rigidity, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,2-Ethenediyl)bis[2-(2,2,2-trifluoroethyl)benzene]: Similar structure but with trifluoroethyl groups instead of trifluoromethyl groups.

    1,1’-(1,2-Ethenediyl)bis[4-(trifluoromethyl)benzene]: Similar structure but with trifluoromethyl groups at different positions on the benzene ring.

Uniqueness

1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] is unique due to the specific positioning of the trifluoromethyl groups and the ethenediyl bridge, which confer distinct chemical and physical properties. These features make it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(trifluoromethyl)-2-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6/c17-15(18,19)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(20,21)22/h1-10H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRAUNCUFOGKDN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=C2C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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